2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid
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Overview
Description
2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of an aromatic amine with an acyl chloride, followed by esterification and amidation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acyl or ester groups, resulting in the formation of new amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[2-(hydroxy)-2-methylpropanamido]benzamido}benzoic acid
- 2-{2-[2-(methoxy)-2-methylpropanamido]benzamido}benzoic acid
- 2-{2-[2-(ethoxy)-2-methylpropanamido]benzamido}benzoic acid
Uniqueness
2-{2-[2-(acetyloxy)-2-methylpropanamido]benzamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H20N2O6 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[[2-[(2-acetyloxy-2-methylpropanoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H20N2O6/c1-12(23)28-20(2,3)19(27)22-15-10-6-4-8-13(15)17(24)21-16-11-7-5-9-14(16)18(25)26/h4-11H,1-3H3,(H,21,24)(H,22,27)(H,25,26) |
InChI Key |
DDUWTFLPWYCVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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